Cas no 1220035-14-2 (3-amino-N-(2-methylpropyl)propanamide hydrochloride)
3-amino-N-(2-methylpropyl)propanamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-N-isobutylpropanamide hydrochloride
- 3-amino-N-(2-methylpropyl)propanamide hydrochloride
- Z1449763104
- VYB03514
- EN300-1721224
- MFCD13562471
- 1220035-14-2
- AKOS015847497
- 3-AMINO-N-ISOBUTYLPROPANAMIDEHYDROCHLORIDE
- WS-01920
- 3-Amino-N-(2-methylpropyl)propanamide HCl
- D86301
- A909824
- 3-amino-N-(2-methylpropyl)propanamide;hydrochloride
- CS-0236644
-
- MDL: MFCD13562471
- Inchi: 1S/C7H16N2O.ClH/c1-6(2)5-9-7(10)3-4-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H
- InChI Key: FTYCLMBMESQDJV-UHFFFAOYSA-N
- SMILES: Cl.O=C(CCN)NCC(C)C
Computed Properties
- Exact Mass: 180.1029409g/mol
- Monoisotopic Mass: 180.1029409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 102
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
3-amino-N-(2-methylpropyl)propanamide hydrochloride Security Information
- Storage Condition:Sealed in dry,Room Temperature
3-amino-N-(2-methylpropyl)propanamide hydrochloride Pricemore >>
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| Chemenu | CM367537-100mg |
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| eNovation Chemicals LLC | D964330-100mg |
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$165 | 2024-06-06 | |
| eNovation Chemicals LLC | D964330-250mg |
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| eNovation Chemicals LLC | D964330-1g |
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1220035-14-2 | 95% | 1g |
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| eNovation Chemicals LLC | D964330-5g |
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$1320 | 2024-06-06 | |
| Enamine | EN300-1721224-0.05g |
3-amino-N-(2-methylpropyl)propanamide hydrochloride |
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| Enamine | EN300-1721224-0.1g |
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3-amino-N-(2-methylpropyl)propanamide hydrochloride Suppliers
3-amino-N-(2-methylpropyl)propanamide hydrochloride Related Literature
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 3-amino-N-(2-methylpropyl)propanamide hydrochloride
Introduction to 3-amino-N-(2-methylpropyl)propanamide hydrochloride (CAS No: 1220035-14-2)
3-amino-N-(2-methylpropyl)propanamide hydrochloride, with the chemical formula C₇H₁₄ClN₂O, is a compound of significant interest in the field of pharmaceutical research and development. This compound belongs to the amide class of molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further investigation in drug discovery pipelines.
The structure of 3-amino-N-(2-methylpropyl)propanamide hydrochloride features a central amide bond, flanked by an amino group and a secondary amine derived from isobutyl groups. This particular arrangement contributes to its unique chemical properties, including reactivity and interaction with biological targets. The presence of the hydrochloride moiety further influences its pharmacokinetic behavior, making it a suitable candidate for oral administration and systemic distribution.
In recent years, there has been growing interest in amide-based compounds due to their versatility in modulating biological pathways. 3-amino-N-(2-methylpropyl)propanamide hydrochloride has been explored in several preclinical studies for its potential role in inhibiting key enzymes and receptors involved in inflammatory and metabolic disorders. Its molecular framework suggests that it may interact with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the regulation of pain and inflammation.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-activity relationship (SAR) studies. By modifying its chemical structure, researchers can fine-tune its pharmacological properties to enhance efficacy and reduce side effects. For instance, substituents at the N-terminus or the isobutyl chain could be altered to optimize binding affinity to specific biological targets. This flexibility makes 3-amino-N-(2-methylpropyl)propanamide hydrochloride a promising tool in medicinal chemistry.
The hydrochloride salt form of this compound not only improves solubility but also ensures stability under various storage conditions. This is particularly important for pharmaceutical applications, where consistent quality and performance are critical. Additionally, the compound's compatibility with standard synthetic protocols allows for scalable production, facilitating its transition from laboratory research to clinical trials.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has been instrumental in evaluating the potential of 3-amino-N-(2-methylpropyl)propanamide hydrochloride. Molecular docking studies have revealed that this compound can bind effectively to several protein targets, including those implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings have opened new avenues for investigating its therapeutic potential in these conditions.
In addition to its pharmacological applications, 3-amino-N-(2-methylpropyl)propanamide hydrochloride has shown promise in agricultural research. Its structural features suggest that it may exhibit herbicidal or fungicidal properties, making it a candidate for developing novel crop protection agents. This dual utility underscores the broad applicability of amide-based compounds across multiple sectors.
The synthesis of 3-amino-N-(2-methylpropyl)propanamide hydrochloride involves well-established organic reactions, including amide bond formation and salt formation. Recent improvements in synthetic methodologies have enhanced the efficiency and yield of these reactions, reducing costs and environmental impact. Green chemistry principles have been increasingly integrated into the synthesis process, minimizing waste and optimizing resource utilization.
Evaluation of 3-amino-N-(2-methylpropyl)propanamide hydrochloride in preclinical models has provided insights into its safety profile and pharmacokinetic behavior. Initial studies indicate that it exhibits moderate bioavailability following oral administration, with a reasonable half-life allowing for once-daily dosing. Furthermore, preliminary toxicity assessments suggest that it is well-tolerated at therapeutic doses, although further studies are needed to fully characterize its safety profile.
The future direction of research on 3-amino-N-(2-methylpropyl)propanamide hydrochloride includes exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will be crucial for optimizing its therapeutic potential. Additionally, investigating its efficacy in combination therapies may uncover synergistic effects that could enhance treatment outcomes.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. 3-amino-N-(2-methylpropyl)propanamide hydrochloride exemplifies how a single compound can spark multiple lines of inquiry across different fields. Its potential applications in medicine, agriculture, and beyond highlight the importance of continued research into structurally diverse molecules.
In conclusion,3-amino-N-(2-methylpropyl)propanamide hydrochloride (CAS No: 1220035-14-2) is a multifaceted compound with significant promise in various domains of science and industry. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, position it as a valuable asset in ongoing research efforts aimed at developing new treatments and technologies.
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